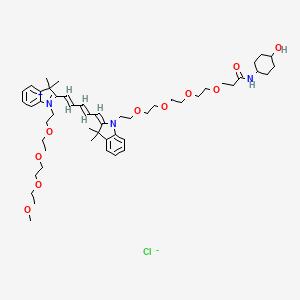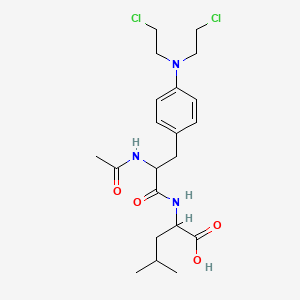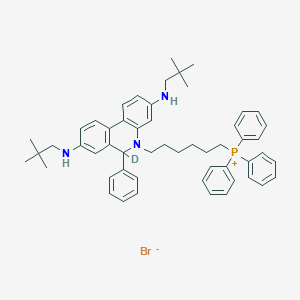
N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a hydroxyl group, which enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance during binding.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications and Controlled Drug Release
- Poly(β-amino esters) and poly(amido amine), key components similar to N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5, are crucial in the synthesis of amphiphilic conetwork (APCN) gels and hydrogels. These materials have controlled composition, degradation, and release behavior, making them suitable for controlled release and tissue engineering applications (Bhingaradiya et al., 2017).
- PEG-based hydrogels with degradable linkers have been studied for drug carrier applications in cancer therapy. Their degradability and water-swellable properties enable efficient drug entrapment and delivery (Zhang et al., 2014).
Hydrogel Formation and Biocompatibility
- The formation of fast in situ forming, chemically crosslinked hydrogels using poly(ethylene glycol) (PEG) is essential in developing materials with a broad range of mechanical, degradation, and release properties. This technology is promising for delivering therapeutic agents and shows non-toxicity to mouse fibroblasts (Buwalda et al., 2019).
- The use of PEG in the formation of adhesive hydrogels for biological contexts, such as in-vitro cell encapsulation and in-vivo implantation, indicates its potential in wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).
Bioconjugation and Drug Attachment
- Techniques for functionalizing poly(amido)-based dendrons with PEG, similar to this compound, have been explored for potential biological applications. The strain-promoted alkyne azide cycloaddition (SPAAC) strategy allows for the functionalization of macromolecular structures without metal contamination, which is crucial for biological applications (Ornelas et al., 2010).
- The attachment of drugs to polyethylene glycols, a process relevant to this compound, is a critical strategy in pharmaceuticals. Methods for functionalizing PEG to attach drugs like penicillin and aspirin have been developed, showcasing the versatility of PEG in drug delivery systems (Zalipsky et al., 1983).
Targeted Drug Delivery and Nanoparticle Stabilization
- PEGylation, the process of covalently bonding PEG to active molecules, has been used extensively to improve the bioavailability and reduce immunogenicity of biopharmaceuticals. This technique is relevant to the applications of this compound in targeted drug delivery systems (Crafts et al., 2016).
- The design of PEG-based ligands for biocompatible semiconductor and gold nanocrystals demonstrates PEG's role in extending pH and ionic stability, essential for nanoparticle-based drug delivery and imaging applications (Mei et al., 2008).
Eigenschaften
Molekularformel |
C51H76ClN3O10 |
|---|---|
Molekulargewicht |
926.63 |
IUPAC-Name |
N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |
InChI |
InChI=1S/C51H75N3O10.ClH/c1-50(2)43-13-9-11-15-45(43)53(24-27-59-32-35-63-38-37-61-30-29-57-5)47(50)17-7-6-8-18-48-51(3,4)44-14-10-12-16-46(44)54(48)25-28-60-33-36-64-40-39-62-34-31-58-26-23-49(56)52-41-19-21-42(55)22-20-41;/h6-18,41-42,55H,19-40H2,1-5H3;1H |
InChI-Schlüssel |
JFQMYTOWRSXERF-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NC5CCC(CC5)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM, Water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{4-[5-(Difluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}-6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidine](/img/structure/B1193188.png)
![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)

